D-Mannitol-1,6-diphosphate

Description

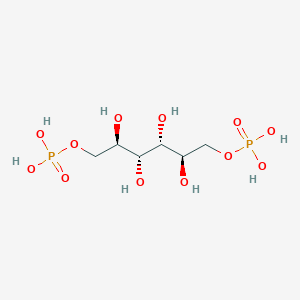

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H16O12P2 |

|---|---|

Molecular Weight |

342.13 g/mol |

IUPAC Name |

[(2R,3R,4R,5R)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexyl] dihydrogen phosphate |

InChI |

InChI=1S/C6H16O12P2/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16/h3-10H,1-2H2,(H2,11,12,13)(H2,14,15,16)/t3-,4-,5-,6-/m1/s1 |

InChI Key |

WOYYTQHMNDWRCW-KVTDHHQDSA-N |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@@H](COP(=O)(O)O)O)O)O)O)OP(=O)(O)O |

Canonical SMILES |

C(C(C(C(C(COP(=O)(O)O)O)O)O)O)OP(=O)(O)O |

Origin of Product |

United States |

Contextualization Within Fundamental Carbohydrate Metabolism

D-mannitol is a sugar alcohol found widely in nature, including in bacteria, fungi, algae, and many plants. wikipedia.orgsci-hub.se Its metabolism is intrinsically linked to core carbohydrate pathways like glycolysis. In many organisms, particularly fungi and bacteria, mannitol (B672) is synthesized and catabolized via the mannitol cycle . frontiersin.orgasm.org This cycle does not involve D-mannitol-1,6-diphosphate. Instead, it begins with a key glycolytic intermediate, fructose-6-phosphate (B1210287) . frontiersin.org

The primary steps of the mannitol cycle are:

Reduction: Fructose-6-phosphate is reduced to D-mannitol-1-phosphate by the enzyme mannitol-1-phosphate dehydrogenase (M1PDH), using NADH as a cofactor. frontiersin.orgasm.orgapsnet.org

Dephosphorylation: D-mannitol-1-phosphate is then hydrolyzed by mannitol-1-phosphate phosphatase (M1Pase) to produce D-mannitol and inorganic phosphate (B84403). frontiersin.orgoup.com

For catabolism, the cycle reverses, with mannitol being oxidized to fructose (B13574), which is then phosphorylated to re-enter the glycolytic pathway. frontiersin.orgasm.org This cycle is crucial for functions beyond simple energy storage, including providing a reserve of reducing power (NADH/NADPH) and protecting cells against osmotic and oxidative stress. asm.orgoup.com

In plants, the synthesis pathway is slightly different, proceeding from mannose-6-phosphate (B13060355) to mannitol-1-phosphate, which is then dephosphorylated to mannitol. frontiersin.org In no established natural pathway has this compound been identified as an intermediate. The metabolism of mannitol is dominated by its monophosphorylated form, which directly connects the storage polyol to the central glycolytic pathway at the level of a hexose-6-phosphate.

Nomenclature and Biochemical Analogies in Phosphorylated Polyol Metabolism

The nomenclature of phosphorylated polyols (sugar alcohols) and sugars is critical for understanding their distinct biochemical roles. D-Mannitol-1,6-diphosphate indicates a mannitol (B672) backbone with phosphate (B84403) groups attached to the first and sixth carbons. While this specific molecule is not a known natural metabolite, its structure can be understood by comparing it to well-characterized analogs and intermediates.

The most important comparator is fructose-1,6-bisphosphate , a key regulatory molecule and intermediate in glycolysis and gluconeogenesis. bu.edu The structural similarity between mannitol and fructose (B13574) suggests that their diphosphate (B83284) forms might interact with some of the same enzymes.

To probe these interactions, scientists have utilized synthetic analogs. A prominent example is 2,5-anhydro-D-mannitol , which can be phosphorylated within cells to 2,5-anhydro-D-mannitol-1-phosphate and subsequently to 2,5-anhydro-D-mannitol-1,6-bisphosphate . physiology.orgnih.gov This latter compound acts as an effective analog of fructose-1,6-bisphosphate. It is known to inhibit the gluconeogenic enzyme fructose-1,6-bisphosphatase and activate the glycolytic enzyme pyruvate (B1213749) kinase. nih.gov The study of these synthetic molecules provides the primary evidence for how a diphosphorylated mannitol derivative might function in a biochemical system, acting as a regulator of central carbon metabolism.

| Compound | Key Role/Function | Natural/Synthetic | Relevant Pathway(s) |

|---|---|---|---|

| D-Mannitol-1-phosphate | Direct precursor to mannitol in the mannitol cycle. frontiersin.orgasm.org | Natural | Mannitol Cycle, Fructose and Mannose Metabolism nih.gov |

| Fructose-1,6-bisphosphate | Key intermediate and allosteric regulator of glycolysis and gluconeogenesis. bu.edu | Natural | Glycolysis, Gluconeogenesis, Calvin Cycle |

| 2,5-Anhydro-D-mannitol-1,6-bisphosphate | Synthetic analog of fructose-1,6-bisphosphate; inhibits gluconeogenesis and activates pyruvate kinase. physiology.orgnih.gov | Synthetic | Used in research to probe Glycolysis/Gluconeogenesis |

| This compound | Not a known natural metabolite; subject of theoretical interest and synthesis for inhibitor studies. nih.gov | Synthetic (for research) | Studied as a potential inhibitor of fructose-1,6-bisphosphate aldolase (B8822740). nih.gov |

Historical Perspectives in the Discovery and Characterization of Mannitol Phosphates

Precursor Molecules and Initial Phosphorylation Pathways

The journey to D-mannitol-1,6-diphosphate begins with the phosphorylation of hexose (B10828440) sugars, primarily fructose and mannitol. These initial steps are critical for channeling these sugars into specific metabolic fates, including the formation of various mannitol phosphates.

Formation of Mannitol-1-Phosphate from Fructose-6-Phosphate

A primary route for the synthesis of mannitol-1-phosphate initiates from the glycolytic intermediate, fructose-6-phosphate. wur.nlfrontiersin.org This conversion is a reductive process catalyzed by the enzyme mannitol-1-phosphate dehydrogenase (M1PDH) (EC 1.1.1.17). wur.nlfrontiersin.orggenome.jp The reaction utilizes NADH as a cofactor to reduce the keto group of fructose-6-phosphate to a hydroxyl group, yielding D-mannitol-1-phosphate. frontiersin.orgasm.org This pathway is prevalent in a variety of organisms, including bacteria, fungi, and plants. frontiersin.orgresearchgate.net

In many bacteria, the mannitol metabolism cycle involves the interconversion of fructose-6-phosphate and mannitol. asm.org Fructose-6-phosphate is converted to mannitol-1-phosphate by M1PDH, and subsequently, mannitol-1-phosphate can be dephosphorylated by mannitol-1-phosphate phosphatase (M1PP) to produce mannitol. asm.orgnih.gov This intracellular pool of mannitol can serve as a compatible solute, protecting the cell against osmotic stress. researchgate.netnih.gov Conversely, mannitol-1-phosphate can be oxidized back to fructose-6-phosphate by M1PDH, linking mannitol metabolism directly to glycolysis. wur.nlresearchgate.net

The regulation of M1PDH is crucial for controlling the flux of carbon towards mannitol synthesis. For instance, in Lactococcus lactis, overexpression of the M1PDH gene has been shown to result in mannitol production. wur.nl In some fungi, such as Penicillium notatum, the formation of mannitol from glucose proceeds via fructose-6-phosphate and mannitol-1-phosphate, with the M1PDH in these organisms being specific for NAD⁺(H) and not NADP⁺(H). cdnsciencepub.com

Phosphorylation of Mannitol via the Phosphotransferase System (PTS)

The EIIMtl is a complex, membrane-bound protein that typically consists of three domains: EIIA, EIIB, and EIIC. asm.orguniprot.org The EIIC domain forms the translocation channel for mannitol, while the EIIA and EIIB domains are involved in the phosphoryl transfer. uniprot.org The phosphoryl group is ultimately transferred from the phosphorylated EIIB domain to the incoming mannitol molecule, releasing mannitol-1-phosphate into the cytoplasm. researchgate.netuniprot.org This mechanism ensures that the imported mannitol is immediately trapped within the cell in its phosphorylated form, ready for further metabolism. asm.org The genes encoding the components of the mannitol PTS, such as mtlA which codes for EIIMtl, are often organized in an operon. asm.orgnih.gov

Specific Pathways Leading to this compound and its Analogs

Following the initial phosphorylation events, further metabolic steps can lead to the formation of this compound and its structural analogs, which play significant roles in regulating central metabolic pathways.

Metabolism of 2,5-Anhydro-D-Mannitol to its 1,6-Bisphosphate Form

2,5-Anhydro-D-mannitol , a structural analog of fructose, can be metabolized within cells to its phosphorylated derivatives. This compound can be phosphorylated by enzymes such as fructokinase or hexokinase to form 2,5-anhydro-D-mannitol-1-phosphate . nih.gov Subsequently, this monophosphate can be further phosphorylated by phosphofructokinase to yield 2,5-anhydro-D-mannitol-1,6-bisphosphate . nih.govphysiology.org

These phosphorylated analogs of anhydro-mannitol have been shown to be potent modulators of carbohydrate metabolism. For instance, 2,5-anhydro-D-mannitol-1,6-bisphosphate is known to inhibit fructose-1,6-bisphosphatase, a key enzyme in gluconeogenesis, and to activate pyruvate (B1213749) kinase, a crucial enzyme in glycolysis. nih.gov The accumulation of these phosphorylated forms can lead to a decrease in cellular ATP levels due to the trapping of phosphate. physiology.org The structural similarity of 2,5-anhydro-D-mannitol-1,6-bisphosphate to fructose-1,6-bisphosphate allows it to interact with enzymes that typically bind the natural substrate. researchgate.net

Intermediary Role in Sugar Phosphate Metabolism

While direct enzymatic synthesis of this compound from mannitol-1-phosphate is not a commonly described major pathway, the existence and metabolic significance of related sugar bisphosphates are well-established. For example, fructose-1,6-bisphosphate is a central intermediate in both glycolysis and gluconeogenesis. nih.gov The structural analog, 2,5-anhydro-D-mannitol-1,6-bisphosphate, can mimic the regulatory roles of fructose-2,6-bisphosphate, a potent allosteric activator of phosphofructokinase, although its effects are not mediated by changes in the cellular concentration of fructose-2,6-bisphosphate itself. pnas.org

The formation of 2,5-anhydro-D-mannitol-1,6-bisphosphate from its parent compound highlights how fructose analogs can enter and influence sugar phosphate metabolism. physiology.orgnih.gov This bisphosphate derivative can act as a competitive inhibitor of fructose-1,6-bisphosphate aldolase. researchgate.netsciencepublishinggroup.com The ability of the cell to phosphorylate these analogs to their bisphosphate forms underscores the substrate flexibility of key metabolic enzymes like phosphofructokinase. nih.gov

Dynamic Turnover and Phosphate Exchange of Mannitol Phosphates

The phosphate groups of mannitol phosphates are not static; they are subject to rapid turnover and exchange, reflecting a dynamic metabolic state. In Escherichia coli, the phosphate moiety of D-mannitol-1-phosphate undergoes rapid turnover, with a half-life of about 30 seconds. asm.orgnih.gov This phosphate is in close equilibrium with inorganic phosphate (Pi) and the phosphorus of fructose-1,6-bisphosphate. asm.orgnih.gov

Interestingly, this rapid exchange of the phosphate group occurs without affecting the mannitol moiety itself. asm.orgnih.gov This suggests the involvement of an enzymatic system, possibly a component of the phosphotransferase system, that can form a complex allowing for phosphate exchange without the release and re-binding of free mannitol. nih.govresearchgate.net This dynamic turnover indicates that mannitol-1-phosphate is not just a simple intermediate but is part of a highly active phosphate exchange network within the cell. The presence of mannitol-1-phosphate has been detected in E. coli grown on various carbon sources, even in the absence of mannitol and in mutants lacking mannitol-1-phosphate dehydrogenase, suggesting its de novo synthesis and a broader role in cellular metabolism. asm.orgnih.gov

Compound Information Table

| Compound Name | Abbreviation | Key Role/Function |

| This compound | The central compound of interest in this article. | |

| D-Mannitol-1-phosphate | M1P | Precursor in mannitol biosynthesis and catabolism. asm.org |

| Fructose-6-phosphate | F6P | Glycolytic intermediate and precursor for M1P synthesis. wur.nl |

| Mannitol | Polyol involved in osmoprotection and as a carbon store. frontiersin.org | |

| 2,5-Anhydro-D-mannitol | Fructose analog that is metabolized to phosphorylated forms. nih.gov | |

| 2,5-Anhydro-D-mannitol-1-phosphate | Monophosphorylated intermediate of 2,5-anhydro-D-mannitol. nih.gov | |

| 2,5-Anhydro-D-mannitol-1,6-bisphosphate | Diphosphorylated derivative that modulates glycolysis and gluconeogenesis. nih.gov | |

| Fructose-1,6-bisphosphate | FBP | Central intermediate in glycolysis and gluconeogenesis. nih.gov |

| Phosphoenolpyruvate (B93156) | PEP | High-energy phosphate donor in the PTS. researchgate.net |

Enzyme Information Table

| Enzyme Name | EC Number | Function |

| Mannitol-1-phosphate dehydrogenase | 1.1.1.17 | Catalyzes the interconversion of fructose-6-phosphate and mannitol-1-phosphate. wur.nlgenome.jp |

| Mannitol-1-phosphate phosphatase | 3.1.3.22 | Dephosphorylates mannitol-1-phosphate to mannitol. frontiersin.orgasm.org |

| Phosphotransferase System Enzyme II (Mannitol-specific) | 2.7.1.197 | Transports and phosphorylates mannitol to mannitol-1-phosphate. uniprot.orggenome.jp |

| Fructokinase | 2.7.1.4 | Phosphorylates fructose and its analogs. nih.gov |

| Hexokinase | 2.7.1.1 | Phosphorylates hexoses, including mannitol analogs. frontiersin.org |

| Phosphofructokinase | 2.7.1.11 | Phosphorylates fructose-6-phosphate and its analogs to the 1,6-bisphosphate form. nih.gov |

| Fructose-1,6-bisphosphatase | 3.1.3.11 | Hydrolyzes fructose-1,6-bisphosphate in gluconeogenesis. nih.gov |

| Pyruvate kinase | 2.7.1.40 | Catalyzes the final step of glycolysis. nih.gov |

| Fructose-1,6-bisphosphate aldolase | 4.1.2.13 | Cleaves fructose-1,6-bisphosphate in glycolysis. researchgate.net |

Rapid Turnover of the Phosphate Moiety of D-Mannitol-1-Phosphate

In Escherichia coli, the phosphate group of D-Mannitol-1-Phosphate is characterized by its exceptionally rapid turnover. nih.govasm.orgscite.ai Studies using isotopic labeling with ³²P have demonstrated that this phosphate moiety is in a constant state of flux, exchanging with other phosphate-containing molecules within the cell. nih.govresearchgate.net

Remarkably, this rapid exchange of the phosphate group occurs without affecting the mannitol portion of the molecule. nih.govasm.org The half-life for the exchange of the phosphate group is approximately 30 seconds, indicating a highly active enzymatic process. nih.govasm.orgresearchgate.net This suggests the existence of an enzyme, possibly associated with the phosphotransferase system (PTS), that facilitates the exchange of the phosphate group without releasing the mannitol moiety into its free form. nih.govasm.orgresearchgate.net Even in mutants of E. coli that lack mannitol-1-phosphate dehydrogenase, the enzyme responsible for its further metabolism, D-Mannitol-1-Phosphate is still synthesized de novo. nih.govscite.airesearchgate.net

| Parameter | Observation in E. coli | Source(s) |

| Compound Studied | D-Mannitol-1-Phosphate | nih.govasm.orgscite.ai |

| Phosphate Moiety | Subject to rapid turnover | nih.govasm.orgscite.ai |

| Half-life of Phosphate Exchange | ~30 seconds | nih.govasm.orgresearchgate.net |

| Mannitol Moiety | Not affected during phosphate turnover | nih.govasm.org |

| Proposed Mechanism | Enzyme-mediated complex formation allowing phosphate exchange | nih.govasm.orgresearchgate.net |

| Synthesis | Occurs de novo even in mutants lacking mannitol-1-phosphate dehydrogenase | nih.govscite.airesearchgate.net |

Equilibrium with Inorganic Phosphate and Other Glycolytic Intermediates

The phosphate group of D-Mannitol-1-Phosphate exists in a close equilibrium with inorganic phosphate (Pi) and the phosphorus atoms of key glycolytic intermediates. nih.govscite.airesearchgate.net Specifically, a significant equilibrium is maintained with fructose-1,6-bisphosphate. nih.govasm.orgscite.ai

Following the introduction of ³²P-labeled inorganic phosphate into E. coli cells, the label is rapidly incorporated into a small pool of key compounds. After several minutes, D-Mannitol-1-Phosphate, fructose-1,6-bisphosphate, and inorganic phosphate account for the majority of the incorporated ³²P. nih.govscite.airesearchgate.net Within this pool, D-Mannitol-1-Phosphate represents a substantial portion, comprising about 30% of the labeled phosphorus. nih.govscite.airesearchgate.net This indicates a fluid and rapid exchange among these three molecules, highlighting the integration of mannitol metabolism with central glycolysis.

The metabolic connection is primarily through the enzyme mannitol-1-phosphate dehydrogenase, which catalyzes the NAD-dependent oxidation of D-Mannitol-1-Phosphate to fructose-6-phosphate, a direct entrant into the glycolytic pathway. asm.orgwikipedia.org

| Compound | Relationship with D-Mannitol-1-Phosphate | Key Enzyme(s) | Source(s) |

| Inorganic Phosphate (Pi) | In close equilibrium with the phosphate moiety of D-Mannitol-1-Phosphate. | Phosphotransferase System (putative) | nih.govscite.airesearchgate.net |

| Fructose-1,6-bisphosphate | In close equilibrium with the phosphate moiety of D-Mannitol-1-Phosphate. | Mannitol-1-phosphate 5-dehydrogenase | nih.govasm.orgscite.ai |

| Fructose-6-phosphate | Product of D-Mannitol-1-Phosphate oxidation. | Mannitol-1-phosphate 5-dehydrogenase | asm.orgwikipedia.org |

Direct Enzyme Interactions with this compound

Competitive Inhibition of Fructose-1,6-bisphosphate Aldolase by this compound

This compound (MBP) acts as a competitive inhibitor of fructose-1,6-bisphosphate aldolase (FBA), a key enzyme in glycolysis. nih.gov This inhibition is significant because FBA catalyzes the reversible cleavage of fructose 1,6-bisphosphate (FBP) into dihydroxyacetone phosphate (DHAP) and glyceraldehyde 3-phosphate (G3P). bu.edujournalssystem.com The inhibitory effect of MBP is more potent than its diastereoisomer, glucitol bis-phosphate, by a factor of 14. nih.gov

Crystal structure analysis of Leishmania mexicana FBA in complex with MBP reveals that the inhibitor binds in a conformation that mimics the carbinolamine intermediate of the natural substrate. rcsb.org This structural mimicry is central to its inhibitory action. The binding of MBP induces conformational changes in the enzyme, particularly in the C-terminal region, which becomes more ordered upon ligand attachment. rcsb.org

The binding of this compound to fructose-1,6-bisphosphate aldolase occurs in the active site as a noncovalent complex. researchgate.netpdbj.org This interaction is characterized by specific hydrogen bonding. For instance, the C2 hydroxyl group of the inhibitor forms a hydrogen bond with the catalytic residue Glu-187. researchgate.netpdbj.org This interaction with Glu-187 is crucial as this residue is implicated in the proton transfer step necessary for converting the carbinolamine intermediate to a Schiff base in the normal catalytic reaction. researchgate.netpdbj.org

Crystallographic studies of the enzyme from both rabbit muscle and Leishmania mexicana have corroborated these binding modes. rcsb.orgrcsb.org The binding of the P1-phosphate group of the inhibitor triggers conformational changes, leading to the ordering of the C-terminal region of the enzyme. rcsb.org This induced fit mechanism involves Leu-364 of the C-terminus making contact with Arg-313, a residue involved in P1-phosphate binding, thereby stabilizing the attached C-terminus. rcsb.org

This compound effectively inhibits fructose-1,6-bisphosphate aldolase by acting as a structural mimic of the carbinolamine precursor intermediate formed during the enzyme's catalytic cycle. researchgate.netpdbj.org The binding geometry of MBP within the active site closely resembles this transient state. researchgate.netpdbj.org Crystal structures have captured the inhibitor in a conformation that mimics the carbinolamine intermediate, while the actual substrate is trapped as a Schiff base intermediate. rcsb.org

The structural basis for this mimicry lies in the stereochemistry of the mannitol backbone and the positioning of the phosphate groups, which allow it to fit into the active site and interact with key residues in a manner similar to the natural reaction intermediate. This structural resemblance allows MBP to occupy the active site and prevent the binding and processing of the actual substrate, fructose-1,6-bisphosphate, thus competitively inhibiting the enzyme.

Activation of Pyruvate Kinase by 2,5-Anhydro-D-Mannitol-1,6-Diphosphate

2,5-Anhydro-D-mannitol-1,6-diphosphate (AMP-P2), a structural analog of fructose-1,6-bisphosphate, serves as an allosteric activator of pyruvate kinase. wvu.edunih.gov Specifically, it activates rabbit liver pyruvate kinase with an apparent activation constant (Kα) of 9.5 ± 0.9 μM. wvu.edunih.gov This activation is significant as pyruvate kinase is a crucial regulatory enzyme in the glycolytic pathway.

The activation of pyruvate kinase by AMP-P2 is, however, considered weaker compared to the potent activation by the natural allosteric activator, fructose-1,6-bisphosphate (Fru-1,6-BP). This difference in activation strength is attributed to the absence of the anomeric hydroxyl group in the 2,5-anhydro-D-mannitol-1,6-diphosphate structure. Despite this, AMP-P2 is still an effective activator. For instance, it is described as an excellent allosteric activator of yeast pyruvate kinase. medchemexpress.com

The ability of 2,5-anhydro-D-mannitol-1,6-diphosphate to activate pyruvate kinase, in conjunction with its inhibitory effects on other enzymes, positions it as a significant modulator of the balance between glycolysis and gluconeogenesis. wvu.edu

Inhibition of Fructose 1,6-Bisphosphatase by 2,5-Anhydro-D-Mannitol-1,6-Diphosphate

The inhibition of fructose 1,6-bisphosphatase by this compound is a critical part of its mechanism for regulating glucose metabolism. By inhibiting this enzyme, it prevents the conversion of fructose 1,6-bisphosphate to fructose 6-phosphate, a crucial step in the synthesis of glucose from non-carbohydrate precursors. This action, combined with its activation of the glycolytic enzyme pyruvate kinase, demonstrates its dual regulatory role in carbohydrate metabolism. wvu.edu

Enzymes Involved in Proximal Mannitol Phosphate Interconversions

The metabolism of mannitol involves several key enzymes that catalyze the interconversion of mannitol and its phosphorylated derivatives. These enzymatic steps are crucial for both the synthesis and catabolism of mannitol in various organisms.

In many bacteria, fungi, and plants, the biosynthesis of mannitol starts from fructose-6-phosphate. frontiersin.orgasm.orgMannitol-1-phosphate dehydrogenase (M1PDH) catalyzes the reduction of fructose-6-phosphate to mannitol-1-phosphate, utilizing NADH as a cofactor. asm.orgwur.nl Subsequently, mannitol-1-phosphate phosphatase (M1Pase) dephosphorylates mannitol-1-phosphate to yield mannitol. frontiersin.orgasm.org The reverse reaction, the oxidation of mannitol-1-phosphate, is also catalyzed by M1PDH. wur.nlvliz.be

In some bacteria, such as Spirochaeta aurantia, a phosphoenolpyruvate:mannitol phosphotransferase system (PTS) is responsible for the transport and phosphorylation of mannitol. nih.gov This system can utilize both phosphoenolpyruvate and mannitol 1-phosphate as phosphate donors. nih.gov The enzyme II complex of the PTS is solely required for the reaction dependent on mannitol 1-phosphate. nih.gov

Another important enzyme is phosphoglucomutase , which can catalyze the interconversion of various hexose phosphates. qmul.ac.uk While its primary role is the conversion of glucose-1-phosphate to glucose-6-phosphate, it can also act on other sugar phosphates. qmul.ac.uk For instance, 2,5-anhydro-D-mannitol 1,6-bisphosphate can serve as an alternative activator for rat liver phosphoglucomutase. wvu.edunih.gov

The interconversion of sugar phosphates is also a key feature of the non-oxidative phase of the pentose (B10789219) phosphate pathway, involving enzymes like transketolase and transaldolase . creative-proteomics.comlibretexts.org These enzymes facilitate the reversible transfer of carbon units between different sugar phosphates, connecting the pentose phosphate pathway with glycolysis. libretexts.org

Table 1: Enzyme Interactions with this compound and its Analogs

| Enzyme | Compound | Effect | Organism/Tissue | Apparent Constant (Ki/Ka) |

|---|---|---|---|---|

| Fructose-1,6-bisphosphate Aldolase | This compound | Competitive Inhibition | Leishmania mexicana, Rabbit muscle | Not specified |

| Pyruvate Kinase | 2,5-Anhydro-D-mannitol-1,6-diphosphate | Activation | Rabbit liver | 9.5 ± 0.9 µM (Ka) wvu.edunih.gov |

| Fructose 1,6-Bisphosphatase | 2,5-Anhydro-D-mannitol-1,6-diphosphate | Inhibition | Rabbit liver | 3.6 ± 0.3 µM (Ki) wvu.edunih.gov |

| Phosphoglucomutase | 2,5-Anhydro-D-mannitol-1,6-diphosphate | Activation | Rat liver | 7.0 ± 0.5 µM (Ka) nih.gov |

Mannitol-1-Phosphate Dehydrogenase (EC 1.1.1.17) Activity and Stereospecificity

Mannitol-1-phosphate dehydrogenase (M1PDH) is a pivotal enzyme in mannitol metabolism. asm.org It is classified as an oxidoreductase that catalyzes the reversible reaction between D-mannitol-1-phosphate and D-fructose-6-phosphate. wikipedia.orgnih.gov This enzyme is a member of the polyol-specific long-chain dehydrogenases/reductases (PSLDRs) family. nih.gov In Escherichia coli, M1PDH has been identified as a monomeric NAD-dependent dehydrogenase with a molecular weight of approximately 45,000 to 47,000 Da. nih.gov However, in other organisms, it can exist as a dimer. nih.gov

M1PDH exhibits stereospecificity in its reaction. When using deuterated D-mannitol 1-phosphate, the deuterium (B1214612) is specifically transferred to NAD+, resulting in the formation of (4S)-[2H]-NADH. rhea-db.org A primary kinetic isotope effect of 2.9±0.2 was observed, indicating that the hydride transfer step is largely rate-determining for the enzymatic reaction. rhea-db.org

M1PDH demonstrates high specificity for its substrates and cofactors. nih.gov The enzyme specifically utilizes D-mannitol-1-phosphate and D-fructose-6-phosphate as substrates for the oxidation and reduction reactions, respectively. nih.gov The required cofactor for this activity is Nicotinamide Adenine Dinucleotide (NAD+) for the oxidation of mannitol-1-phosphate and its reduced form, NADH, for the reduction of fructose-6-phosphate. wikipedia.orgnih.gov The enzyme shows a significantly higher affinity for NADH, approximately 20-fold greater than for NAD+. nih.gov In Vibrio cholerae, the enzyme is highly specific for NADH, with no activity detected when NADPH is substituted. nih.gov Unlike some dehydrogenases, M1PDH from E. coli does not require zinc for its activity. nih.gov

| Enzyme | Organism | Substrates | Cofactors | Key Findings |

| Mannitol-1-Phosphate Dehydrogenase (M1PDH) | Escherichia coli | D-Mannitol-1-Phosphate, D-Fructose-6-Phosphate | NAD+/NADH | Specific for substrates and cofactors; 20-fold higher affinity for NADH than NAD+; Zinc not required. nih.gov |

| Mannitol-1-Phosphate Dehydrogenase (M1PDH) | Vibrio cholerae | D-Fructose-6-Phosphate | NADH | Highly specific for NADH; no activity with NADPH. nih.gov |

| Mannitol Dehydrogenase (MDH) | Lactobacillus sanfranciscensis | Fructose, Mannitol | NADP+ or NAD+ | Reduces only fructose; oxidation velocity is higher with NADP+. oup.com |

| Mannitol Dehydrogenase (MDH) | Gluconobacter suboxydans | Mannitol, Fructose | NADP+/NADPH | Specifically catalyzed by NADP+ and NADPH. oup.com |

The catalytic activity of M1PDH is bidirectional, catalyzing both the oxidation of D-mannitol-1-phosphate to D-fructose-6-phosphate and the reverse reduction reaction. wikipedia.orgnih.gov The direction of the reaction is significantly influenced by pH. The oxidation of mannitol-1-phosphate has an optimal pH of 9.5, whereas the reduction of fructose-6-phosphate is most efficient at a pH of 7.0. nih.gov

At neutral pH, the rate of fructose-6-phosphate reduction is substantially higher than that of mannitol-1-phosphate oxidation. nih.gov For instance, in Staphylococcus aureus, the rate of fructose-6-phosphate reduction was found to be about 150 times higher than the rate of mannitol-1-phosphate oxidation, with a twofold higher apparent substrate affinity for fructose-6-phosphate. asm.org Similarly, studies on the recombinant M1PDH from the brown alga Ectocarpus sp. indicated a higher catalytic efficiency for the reduction of fructose-6-phosphate compared to the oxidation of mannitol-1-phosphate. nih.gov This preference for the reductive direction at physiological pH suggests a primary role in synthesizing mannitol-1-phosphate from fructose-6-phosphate. asm.orgnih.gov

| Reaction Direction | Optimal pH | Organism | Key Findings |

| Oxidation of Mannitol-1-Phosphate | 9.5 | Escherichia coli | The forward reaction is favored at alkaline pH. nih.gov |

| Reduction of Fructose-6-Phosphate | 7.0 | Escherichia coli | The reverse reaction is favored at neutral pH and its maximum rate is much higher than the oxidation reaction around this pH. nih.gov |

| Reduction of Fructose-6-Phosphate | 7.0 | Staphylococcus aureus | The rate of reduction is approximately 150-fold higher than the oxidation rate. asm.org |

Mannitol-1-Phosphate Phosphatase (M1PP) Function and Irreversibility

Following the synthesis of mannitol-1-phosphate by M1PDH, the enzyme mannitol-1-phosphate phosphatase (M1PP), also known as D-mannitol-1-phosphate phosphohydrolase (EC 3.1.3.22), catalyzes the next step in mannitol production. nih.govwikipedia.org M1PP is a hydrolase that specifically acts on phosphoric monoester bonds. wikipedia.org Its function is to dephosphorylate D-mannitol-1-phosphate, yielding D-mannitol and an inorganic phosphate molecule. asm.orgwikipedia.org

Roles of Phosphotransferase System (PTS) Enzyme II Components

In many bacteria, the uptake and initial metabolism of mannitol are handled by the phosphoenolpyruvate-dependent phosphotransferase system (PTS). nih.govkegg.jp The PTS is a multi-protein system responsible for the transport and concurrent phosphorylation of various carbohydrates. kegg.jpgenome.jp

For mannitol, a specific set of PTS proteins is involved. The process begins with the uptake of extracellular mannitol by a membrane-bound, mannitol-specific Enzyme II (EII) complex. asm.orgebi.ac.uk This EII complex, often encoded by the mtlA gene, simultaneously transports mannitol across the cell membrane and phosphorylates it to form mannitol-1-phosphate. nih.govebi.ac.uk The EII complex for mannitol is typically composed of three domains: IIA, IIB, and IIC, which can exist as separate proteins or as a single multidomain protein. genome.jpebi.ac.uk The phosphoryl group for this reaction is ultimately derived from phosphoenolpyruvate (PEP) and transferred through a series of general PTS proteins (Enzyme I and HPr) to the specific EII complex. kegg.jpgenome.jp

Once inside the cell, the newly formed mannitol-1-phosphate is then oxidized by mannitol-1-phosphate dehydrogenase (M1PDH) to produce fructose-6-phosphate, which can then enter central metabolic pathways like glycolysis. asm.orgnih.gov This entire process, from uptake to the generation of a glycolytic intermediate, is often encoded by a mannitol operon, which in Vibrio cholerae includes genes for the EII component (mtlA) and M1PDH (mtlD). nih.gov

Genetic and Transcriptional Regulation of Mannitol Phosphate Metabolism

Operon Structures Governing Mannitol (B672) Utilization (e.g., mtlAFD operon)

In many bacteria, the genes required for the transport and initial enzymatic steps of mannitol metabolism are clustered together in an operon. A well-studied example is the mtlAFD operon found in Bacillus subtilis. uni-stuttgart.deresearchgate.net This operon contains the genes encoding the core components of the mannitol utilization system. researchgate.net

The typical components of the mannitol operon and their functions are detailed below:

| Gene | Protein Product | Function |

| mtlA | Mannitol-specific PTS Enzyme IIBC (EIICBMtl) | A membrane-bound protein that transports mannitol into the cell and phosphorylates it to mannitol-1-phosphate. uni-stuttgart.de |

| mtlF | Mannitol-specific PTS Enzyme IIA (EIIAMtl) | A cytoplasmic phosphocarrier protein that transfers a phosphoryl group as part of the PTS cascade. uni-stuttgart.deresearchgate.net |

| mtlD | Mannitol-1-phosphate dehydrogenase (M1PDH) | An enzyme that catalyzes the NAD-dependent oxidation of mannitol-1-phosphate to fructose-6-phosphate (B1210287), linking it to glycolysis. researchgate.netnih.gov |

| mtlR | MtlR | A transcriptional activator that controls the expression of the mannitol operon. nih.govresearchgate.net |

The organization of these genes can vary significantly between different bacterial species.

In Bacillus subtilis , the genes mtlA, mtlF, and mtlD form the mtlAFD operon. uni-stuttgart.de The gene for the transcriptional activator, mtlR, is located approximately 14.4 kb downstream from this operon and is transcribed independently. uni-stuttgart.denih.gov

In Lactococcus lactis , the genes are organized into two separate transcriptional units. An operon comprises mtlA, mtlR, and mtlF, while the mtlD gene is expressed from its own promoter. asm.org

In Enterococcus faecalis , a more complex dual-operon system exists. A downstream operon is essential for mannitol transport and metabolism, while an upstream operon, which includes the mtlR gene, serves a primary regulatory function. biorxiv.orgasm.org

These structural variations reflect different evolutionary strategies for achieving the same regulatory goal: the coordinated expression of genes for mannitol metabolism.

Transcriptional Control Mechanisms and Regulatory Genes (e.g., MtlR, CcpA)

The expression of the mannitol operon is governed by a sophisticated interplay of positive and negative transcriptional control mechanisms. This regulation allows the cell to respond precisely to the availability of mannitol and other carbon sources.

The two key regulatory proteins involved are MtlR and Catabolite Control Protein A (CcpA).

| Regulatory Gene | Function in Mannitol Metabolism |

| MtlR | A positive transcriptional regulator (activator). In the presence of mannitol, MtlR binds to the promoter region of the mtl operon (PmtlA) and activates transcription. asm.orgnih.gov |

| CcpA | A key protein in carbon catabolite repression (CCR). In the presence of a preferred carbon source like glucose, CcpA binds to specific DNA sites called catabolite responsive elements (cre) near the mtl promoter, leading to repression of transcription. asm.orgbiorxiv.org |

The primary mechanism for initiating transcription is the activation of MtlR . researchgate.net MtlR belongs to a family of transcriptional activators that are controlled by the phosphorylation state of the phosphoenolpyruvate (B93156):phosphotransferase system (PTS). researchgate.net When active, MtlR binds to an operator sequence upstream of the operon's promoter, facilitating the binding of RNA polymerase and initiating transcription. nih.gov

This activation is overridden by Carbon Catabolite Repression (CCR) when a more favorable sugar, such as glucose, is available. The presence of glucose leads to the activation of CcpA . The CcpA-HPr-Ser-P complex binds to the cre site located within the promoter region of the mannitol operon, effectively blocking transcription. uni-stuttgart.deresearchgate.net The relative influence of these regulators can differ by species. In Lactococcus lactis, CcpA is a very strong repressor of the mannitol genes. asm.org In contrast, in B. subtilis and Enterococcus faecalis, the repressive effect of CcpA appears to be secondary to the direct inactivation of MtlR via PTS-mediated phosphorylation. nih.govbiorxiv.org

Post-Translational Regulation of Mannitol-Phosphate Metabolic Enzymes

Beyond transcriptional control, the activity of the mannitol utilization pathway is fine-tuned by post-translational regulation, primarily targeting the MtlR activator protein. This regulation is mediated by the phosphorylation state of various components of the mannitol-specific PTS. researchgate.netnih.gov

The activity of MtlR is directly controlled by a cascade of phosphorylation and dephosphorylation events. nih.gov MtlR contains several PTS regulation domains (PRDs) that serve as targets for phosphorylation. researchgate.netnih.gov

Regulatory States of MtlR:

Inactivation (Absence of Mannitol): When mannitol is absent, key PTS proteins, such as EIIAMtl (MtlF), remain in a phosphorylated state. Phosphorylated MtlF, in turn, phosphorylates and inactivates the MtlR protein, preventing it from activating transcription. biorxiv.orgasm.org This ensures the operon remains off when its substrate is not present.

Activation (Presence of Mannitol): When mannitol is transported into the cell by MtlA, the phosphoryl group from the PTS cascade is transferred to mannitol. This results in the dephosphorylation of the PTS components, including MtlF. nih.gov Dephosphorylated MtlF is unable to inactivate MtlR. This, combined with phosphorylation of MtlR at a different site by the general PTS protein P~His-HPr, leads to the activation of MtlR. researchgate.netresearchgate.net

A novel regulatory mechanism has been identified in B. subtilis involving membrane sequestration. The activation of MtlR requires a direct physical interaction with the unphosphorylated EIIB domain of the mannitol permease (MtlA). nih.gov This interaction tethers the MtlR activator to the cell membrane, which is essential for its function. researchgate.netnih.gov This model suggests that only when mannitol is being transported (and MtlA is therefore unphosphorylated) can MtlR be sequestered and activated, leading to a robust induction of the mtlAFD operon. nih.gov

Role in Cellular Metabolism and Physiological Function

Modulation of Central Carbon Metabolism: Glycolysis and Gluconeogenesis

D-Mannitol-1,6-diphosphate and its analogs are potent modulators of the central carbohydrate pathways, glycolysis and gluconeogenesis. Research using 2,5-anhydro-D-mannitol, which is converted intracellularly to 2,5-anhydro-D-mannitol-1,6-bisphosphate, has been instrumental in clarifying these regulatory roles. smolecule.com This bisphosphate compound exerts dual control by simultaneously inhibiting the key gluconeogenic enzyme fructose-1,6-bisphosphatase and activating the key glycolytic enzyme pyruvate (B1213749) kinase. nih.gov

The inhibition of gluconeogenesis is profound. In isolated rat hepatocytes, 2,5-anhydromannitol strongly suppresses the synthesis of glucose from various precursors like lactate, pyruvate, and glycerol. nih.govpnas.org This inhibition leads to distinct changes in metabolite concentrations, characterized by an increase in pyruvate and fructose-1,6-bisphosphate levels and a decrease in phosphoenolpyruvate (B93156). nih.gov These "crossover" effects pinpoint the specific enzymatic steps being regulated. nih.gov

Conversely, the compound stimulates glycolysis. The activation of pyruvate kinase by 2,5-anhydro-D-mannitol-1,6-bisphosphate promotes the conversion of phosphoenolpyruvate to pyruvate, a critical step in the glycolytic pathway. nih.gov This dual-action mechanism effectively shifts the metabolic balance away from glucose production and towards glucose breakdown, making these compounds powerful tools for studying glucose homeostasis.

| Compound | Target Enzyme | Effect | Apparent Kinetic Constant (K) |

|---|---|---|---|

| 2,5-Anhydro-D-mannitol-1,6-bisphosphate | Pyruvate Kinase | Activation | Ka = 9.5 ± 0.9 µM |

| 2,5-Anhydro-D-mannitol-1,6-bisphosphate | Fructose-1,6-bisphosphatase | Inhibition | Ki = 3.6 ± 0.3 µM |

| 2,5-Anhydro-D-mannitol-1-phosphate | Glycogen Phosphorylase | Inhibition | Ki = 0.66 ± 0.09 mM |

| 2,5-Anhydro-D-mannitol-1-phosphate | Phosphoglucomutase | Inhibition | Ki = 2.8 ± 0.2 mM |

Contributions to Cellular Redox Balance and Cofactor Regeneration

The metabolic pathways connected to this compound play a significant role in maintaining cellular redox balance, primarily through the regeneration of essential cofactors like NAD(P)+ and NAD(P)H. nih.govcreative-enzymes.com This is accomplished via the "mannitol cycle," a metabolic loop involving the synthesis and degradation of mannitol (B672) through its phosphorylated intermediates. nih.gov

In many fungi, the mannitol cycle is a key system for regenerating NADPH from NADP+. nih.gov The net reaction of the cycle facilitates the conversion of NADH and NADP+ to NAD+ and NADPH, respectively, thereby linking catabolic and anabolic processes. nih.govnih.gov For instance, in some yeasts, the direct conversion of fructose (B13574) to mannitol is coupled to the regeneration of NADP+, which can be crucial for redox balance, especially under conditions where other pathways like alcoholic fermentation are altered. frontiersin.org

Conversely, the oxidation of mannitol can be linked to the regeneration of NADH. creative-enzymes.com Mannitol dehydrogenase (MDH), an enzyme in the pathway, catalyzes the conversion of D-mannitol and NAD+ to D-fructose and NADH. creative-enzymes.com This capacity is harnessed in biocatalytic processes where a continuous supply of NADH is required for other enzymatic reactions, reducing the need to add expensive external cofactors. creative-enzymes.comlew.ro

| Enzyme | Reaction | Cofactor Used/Regenerated | Typical Organism |

|---|---|---|---|

| Mannitol-1-phosphate dehydrogenase (MPD/M1PDH) | Fructose-6-phosphate (B1210287) → Mannitol-1-phosphate | Uses NADH asm.org or NADPH researchgate.net | Fungi, Bacteria asm.orgasm.org |

| Mannitol dehydrogenase (MDH) | Mannitol ↔ Fructose | Interconverts NAD+/NADH creative-enzymes.com or NADP+/NADPH frontiersin.org | Fungi, Bacteria, Plants creative-enzymes.comfrontiersin.org |

| Mannitol Cycle (net reaction) | NADH + NADP+ → NAD+ + NADPH | Regenerates NADPH nih.gov | Fungi nih.gov |

Interplay with Osmoregulation and Stress Tolerance Pathways

The synthesis of mannitol, which proceeds via D-mannitol-1-phosphate, is a critical mechanism for protecting cells against various environmental stresses, particularly osmotic and oxidative stress. asm.orgashs.org Mannitol functions as a compatible solute or osmoprotectant; its accumulation helps maintain cellular turgor and protects macromolecules without interfering with normal metabolic processes. ashs.orgcabidigitallibrary.org

In numerous fungi and plants, exposure to high salinity or drought conditions triggers a significant increase in intracellular mannitol levels. cabidigitallibrary.orgnih.gov For example, in the fungus Aspergillus niger, mannitol is essential for the tolerance of its spores to high temperatures and oxidative stress. asm.org A mutant strain unable to produce mannitol showed extreme sensitivity to these conditions. asm.org Similarly, in the pathogenic fungus Staphylococcus aureus, the enzyme mannitol-1-phosphate dehydrogenase is crucial for stress tolerance, and its absence leads to reduced viability under osmotic and oxidative stress. asm.org

In plants, the accumulation of mannitol in response to salt stress is a well-documented adaptive strategy. ashs.orgnih.gov Transgenic plants engineered to produce mannitol by introducing the bacterial gene for mannitol-1-phosphate dehydrogenase (mtlD) exhibit enhanced tolerance to both salinity and drought. frontiersin.orgashs.org While the levels of mannitol produced may not be high enough to act purely through osmotic mass action, it is believed to function as an osmoprotectant, potentially by scavenging reactive oxygen species (ROS) and stabilizing cellular structures. frontiersin.orgfrontiersin.org

| Organism | Stress Condition | Key Finding | Reference |

|---|---|---|---|

| Aspergillus niger | Heat, Oxidative Stress | Mutants lacking mannitol-1-phosphate dehydrogenase are hypersensitive to stress. | asm.org |

| Staphylococcus aureus | Osmotic, Oxidative Stress | Mannitol-1-phosphate dehydrogenase is critical for stress tolerance and virulence. | asm.org |

| Celery (Apium graveolens) | Salinity | Accumulates mannitol in response to salt stress, which is linked to tolerance. | ashs.org |

| Transgenic Tobacco | Salinity, Drought | Expression of a bacterial mannitol-1-phosphate dehydrogenase gene confers stress tolerance. | frontiersin.orgashs.org |

| Olive (Olea europaea) | Drought, Salinity | Mannitol content increases in response to osmotic stress, acting as a protective compound. | cabidigitallibrary.org |

Metabolic Signaling and Cross-Talk with Other Biochemical Pathways

Beyond its direct roles in metabolism and stress response, the pathway involving this compound engages in significant cross-talk with other major biochemical and signaling pathways. The intracellular accumulation of its analog, 2,5-anhydro-D-mannitol-1,6-bisphosphate, has been shown to interfere with hormonal signaling. nih.gov

A key example of this cross-talk is the interaction with the glucagon (B607659) signaling cascade in the liver. Glucagon is a primary hormone that signals for glucose production during fasting. Studies have shown that 2,5-anhydromannitol effectively blocks the ability of glucagon to stimulate gluconeogenesis. nih.gov This demonstrates a clear point of intersection between sugar phosphate (B84403) metabolism and hormonal control of systemic glucose levels. Interestingly, this effect is not mediated by changes in the concentration of fructose-2,6-bisphosphate, another critical signaling molecule that regulates glycolysis and gluconeogenesis, indicating a distinct signaling mechanism. nih.govpnas.org

Furthermore, the manipulation of this metabolic pathway has been used as a research tool to investigate the control of feeding behavior. Administration of 2,5-anhydromannitol can increase food intake in rats, an effect linked to its ability to be phosphorylated in the liver, which lowers available ATP and signals through a vagal nerve mechanism. caymanchem.com This highlights a connection between hepatic energy status, as modulated by sugar phosphate intermediates, and the central nervous system's control of appetite.

Advanced Analytical Methodologies for Biochemical Characterization of D Mannitol 1,6 Diphosphate

Spectroscopic Techniques for Structural and Isotopic Analysis (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are fundamental to confirming the identity and structure of D-Mannitol-1,6-diphosphate. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the principal tools employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic arrangement within the molecule.

¹H NMR: Proton NMR spectra help identify the hydrogen atoms and their chemical environments, revealing the connectivity of the carbon backbone.

¹³C NMR: Carbon NMR is used to determine the number and type of carbon atoms. Predicted ¹³C NMR data is available for this compound.

³¹P NMR: Phosphorus NMR is crucial for analyzing the phosphate (B84403) groups, their attachment points, and their ionization state.

2D NMR Techniques: Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC), are used to establish direct carbon-proton correlations. For instance, in studies of related mannitol-phosphate polymers, 1H/13C HSQC spectra have been used to definitively assign signals belonging to the –CH2OP– groups, confirming the 1,6-phosphorylation pattern. mdpi.com

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound with high accuracy.

Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar, non-volatile molecules like sugar phosphates, often detecting the molecule as a deprotonated ion [M-H]⁻ in negative ion mode.

High-Resolution Mass Spectrometry (HRMS): Techniques like Time-of-Flight (TOF) or Orbitrap MS provide highly accurate mass measurements, allowing for the unambiguous determination of the elemental formula (C₆H₁₆O₁₂P₂ for the free acid).

Tandem MS (MS/MS): This technique involves isolating the parent ion and fragmenting it to produce a characteristic fragmentation pattern. Predicted MS/MS spectra for this compound show expected fragmentation patterns that can be used for its identification. asm.org

X-ray Crystallography has also been employed to determine the precise three-dimensional structure of this compound when it is bound to an enzyme. The crystal structure of the compound in complex with Leishmania mexicana fructose-1,6-bisphosphate aldolase (B8822740) has been solved to a resolution of 2.2 Å, revealing its conformation and interactions within the enzyme's active site. plos.org

Table 1: Spectroscopic Data for this compound and Related Structures

| Technique | Information Provided | Compound Analyzed | Reference |

|---|---|---|---|

| ¹H/¹³C HSQC NMR | Correlation of proton and carbon signals to confirm phosphorylation sites. | Mannitol (B672) teichoic acid (1,6-poly(mannitol phosphate)) | mdpi.com |

| Predicted MS/MS | Fragmentation pattern for structural confirmation. | 1,6-Di-O-phosphono-D-mannitol | asm.org |

| X-ray Diffraction | 3D structure and binding conformation. | This compound complexed with aldolase | plos.org |

| HRMS (ESI/Q-TOF) | Accurate mass for formula determination. | Related mannitol derivatives |

Chromatographic Separations for Isolation and Quantification (e.g., Capillary Electrophoresis, HPLC)

Due to its high polarity and charge, separating this compound from complex biological matrices requires specialized chromatographic techniques.

High-Performance Liquid Chromatography (HPLC) is a versatile tool for both purification and quantification.

Anion-Exchange Chromatography (AEC): This is a highly effective method for separating sugar phosphates. The stationary phase contains fixed positive charges that interact with the negatively charged phosphate groups of the analyte. Elution is typically achieved by increasing the salt concentration or changing the pH of the mobile phase.

Porous Graphitic Carbon (PGC) Chromatography: PGC columns can separate highly polar compounds, including structural isomers of sugar phosphates, without the need for derivatization.

Reversed-Phase HPLC: While less common for such a polar compound, derivatization can be used to increase hydrophobicity, allowing for separation on standard C18 columns. Purity of related phosphorylated sugar analogs has been confirmed at >98% by HPLC.

Capillary Electrophoresis (CE) is exceptionally well-suited for the analysis of charged species like sugar phosphates, offering high resolution and requiring minimal sample volume. bioanalysis-zone.comnih.gov

Capillary Zone Electrophoresis (CZE): In CZE, analytes are separated based on their charge-to-size ratio in a free solution within a capillary. bioanalysis-zone.com This technique can effectively separate different sugar phosphate isomers. researchgate.net

CE-MS: Coupling capillary electrophoresis directly to a mass spectrometer provides both separation and highly sensitive, selective detection. nih.gov Sheathless CE-MS methods have been developed for profiling anionic metabolites, including sugar phosphates, achieving nanomolar detection limits. researchgate.net This approach has been successfully used to probe cell lysates for both natural and "unnatural" sugar phosphates. nih.gov

Table 2: Chromatographic Methods for this compound Analysis

| Method | Principle | Detection Method | Application | Reference |

|---|---|---|---|---|

| Anion-Exchange HPLC | Separation based on charge interaction with stationary phase. | UV, ELSD, MS | Isolation, Quantification | |

| Capillary Electrophoresis (CE) | Separation based on charge-to-size ratio in an electric field. | UV, MS | Quantification, Isomer Separation | bioanalysis-zone.comresearchgate.net |

| CE-Mass Spectrometry | High-resolution separation coupled with selective mass detection. | ESI-MS | Identification, Quantification in cell lysates | nih.gov |

Enzyme-Coupled Assays for Reaction Kinetics and Pathway Flux

Enzyme-coupled assays are a powerful method for quantifying the concentration of this compound and studying its interaction with enzymes. This is particularly relevant as the compound is a known competitive inhibitor of fructose-1,6-bisphosphate aldolase (FBA), a key enzyme in glycolysis. plos.org

A typical assay to measure the inhibitory effect of this compound on FBA involves coupling the aldolase reaction to one or more subsequent enzymatic reactions that produce a readily measurable signal, such as a change in spectrophotometric absorbance. profacgen.comabcam.com

The principle of the assay is as follows:

FBA Reaction: Fructose-1,6-bisphosphate is cleaved by aldolase into two products: glyceraldehyde-3-phosphate (G3P) and dihydroxyacetone phosphate (DHAP).

Coupling Reaction 1 (TPI): Triosephosphate isomerase (TPI) converts DHAP into G3P.

Coupling Reaction 2 (GDH): Glycerol-3-phosphate dehydrogenase (GDH) reduces G3P to glycerol-3-phosphate, a reaction that requires the oxidation of NADH to NAD⁺.

The activity of aldolase is determined by measuring the rate of NADH oxidation, which corresponds to a decrease in absorbance at 340 nm. mdpi.comprofacgen.com When this compound is added to the assay mixture, it competes with the natural substrate (fructose-1,6-bisphosphate) for the active site of FBA, leading to a reduced rate of product formation and thus a slower decrease in A₃₄₀. By measuring the reaction rate at various concentrations of both the substrate and the inhibitor, key kinetic parameters such as the Michaelis constant (Km) and the inhibition constant (Ki) for this compound can be determined.

Table 3: Components of a Fructose-1,6-Bisphosphate Aldolase Coupled Assay

| Component | Role in Assay |

|---|---|

| Buffer (e.g., Tris-HCl) | Maintains optimal pH for enzyme activity. |

| Fructose-1,6-bisphosphate | Substrate for FBA. |

| This compound | Competitive inhibitor being studied. |

| Fructose-1,6-bisphosphate Aldolase (FBA) | The primary enzyme of interest. |

| Triosephosphate Isomerase (TPI) | Coupling enzyme; converts DHAP to G3P. |

| Glycerol-3-phosphate Dehydrogenase (GDH) | Coupling enzyme; oxidizes NADH. |

| NADH | Reporter molecule; its consumption is monitored at 340 nm. |

Isotopic Labeling Strategies for Tracing Metabolic Fate

Isotopic labeling is the definitive method for tracing the metabolic fate of this compound and quantifying metabolic flux through related pathways. This approach, known as Metabolic Flux Analysis (MFA), involves introducing a substrate enriched with a stable isotope (most commonly ¹³C) and tracking its incorporation into downstream metabolites. wikipedia.orgfrontiersin.org

The general workflow for tracing the metabolism of D-mannitol is as follows:

Introduction of Labeled Precursor: A ¹³C-labeled form of D-mannitol (e.g., U-¹³C₆-D-mannitol, where all six carbons are ¹³C) is supplied to the biological system (e.g., cell culture).

Metabolic Conversion: The cells take up the labeled mannitol and metabolize it. Mannitol is first phosphorylated to form D-mannitol-1-phosphate, which can then be further phosphorylated to this compound or oxidized to fructose-6-phosphate (B1210287), entering central carbon metabolism.

Metabolite Extraction: After a set period, the metabolic processes are quenched, and intracellular metabolites are extracted.

Analysis by MS or NMR: The isotopic labeling patterns (mass isotopomer distributions) of this compound and other related metabolites are measured, typically using LC-MS or NMR. frontiersin.org

Flux Calculation: The measured labeling patterns are fed into a computational model of the metabolic network. The model then calculates the intracellular reaction rates (fluxes) that best explain the observed distribution of the ¹³C label. plos.orgnih.gov

This technique has been used to track the metabolism of ¹³C-mannitol in intracellular Salmonella, revealing that the bacterium utilizes it as a carbon source, converting it to mannitol-1-phosphate and subsequently fructose-6-phosphate to fuel its central metabolism.

Table 4: Commercially Available ¹³C-Labeled D-Mannitol Precursors for Isotopic Tracing

| Labeled Compound | Isotopic Purity | Application |

|---|---|---|

| D-Mannitol (1-¹³C) | 98-99% | Tracing the fate of the C1 position. |

| D-Mannitol (2-¹³C) | 99% | Tracing the fate of the C2 position. |

| D-Mannitol (1,2-¹³C₂) | 99% | Tracing the C1-C2 bond. |

| D-Mannitol (U-¹³C₆) | 98-99% | Uniformly traces all carbons into downstream pathways. |

Data sourced from stable isotope supplier catalogs.

Research Paradigms and Future Directions in D Mannitol 1,6 Diphosphate Studies

Rational Design of Biochemical Probes and Enzyme Modulators Based on D-Mannitol-1,6-Diphosphate Structure

The rational design of biochemical tools is pivotal for dissecting complex biological systems. While specific probes and modulators based on the this compound scaffold have yet to be developed, the principles of rational design, successfully applied to analogous molecules, provide a clear roadmap for future research.

The development of fluorescent small molecule probes, for instance, allows for the visualization of biological events in real-time. The design of such probes can be tailored to achieve desired photophysical properties, including excitation and emission spectra, by modifying the chemical structure of a fluorophore. This approach could be adapted to create probes that specifically interact with enzymes that recognize this compound or its metabolic neighbors.

Furthermore, the rational design of enzyme inhibitors offers a powerful strategy for modulating metabolic pathways. For example, extensive research has been conducted on designing inhibitors for fructose-1,6-bisphosphatase (FBPase), an enzyme that catalyzes the hydrolysis of the structurally similar fructose-1,6-bisphosphate. nih.gov These efforts have identified various classes of inhibitors, including those that bind to the active site, allosteric sites, or novel binding pockets. nih.govresearchgate.net Similar computational and combinatorial chemistry approaches could be employed to develop specific modulators targeting enzymes that potentially interact with this compound. Such modulators would be invaluable for studying the physiological role of this compound and its associated metabolic pathways.

Future research in this area could focus on the following:

Synthesis of fluorescently labeled this compound analogs to serve as probes for identifying and characterizing binding proteins.

In silico screening of small molecule libraries to identify potential inhibitors or activators of enzymes predicted to metabolize this compound.

Structure-based design of covalent inhibitors that target specific residues in the active sites of relevant enzymes. nih.gov

Systems Biology Approaches for Comprehensive Metabolic Network Reconstruction

Systems biology aims to understand the complex interactions within biological systems, and metabolic network reconstruction is a cornerstone of this field. While this compound is not a central component of canonical metabolic charts, its potential involvement in mannitol (B672) metabolism warrants its inclusion in comprehensive network models, particularly in organisms known to produce or utilize mannitol.

Metabolic networks of various microorganisms, including bacteria and yeasts, have been reconstructed to understand and optimize the production of valuable compounds like mannitol. frontiersin.orgresearchgate.netresearchgate.net For example, in some yeasts, mannitol can be synthesized from fructose-6-phosphate (B1210287) via mannitol-1-phosphate, a pathway closely linked to glycolysis where fructose-1,6-bisphosphate is a key player. mdpi.comnih.gov A comprehensive metabolic model would need to consider the potential for alternative pathways, including one that might involve this compound, especially under specific environmental or genetic conditions.

The construction of such models typically involves:

Genome annotation to identify all potential metabolic enzymes.

Biochemical characterization of enzymatic reactions.

Flux balance analysis (FBA) to predict metabolic fluxes through the network under different conditions. purdue.edu

Table 1: Key Considerations for Integrating this compound into Metabolic Network Models

| Consideration | Description | Potential Impact |

| Enzyme Identification | Identifying the enzymes responsible for the synthesis and degradation of this compound. | Elucidating novel metabolic pathways and enzymatic functions. |

| Stoichiometry and Kinetics | Determining the precise stoichiometry and kinetic parameters of the reactions involving this compound. | Improving the predictive accuracy of metabolic models. |

| Regulatory Interactions | Investigating the potential allosteric regulation of enzymes by this compound or its metabolites. | Uncovering new layers of metabolic control. |

| Cellular Compartmentation | Determining the subcellular localization of this compound and its associated enzymes. | Understanding the spatial organization of metabolism. |

Genetic Engineering and Metabolic Engineering Strategies for Pathway Manipulation

Genetic and metabolic engineering provide powerful tools for manipulating cellular metabolism for various applications, including the production of biofuels and specialty chemicals. The pathway leading to mannitol biosynthesis is a prime target for such engineering efforts, and this often involves the manipulation of genes related to glycolysis and the pentose (B10789219) phosphate (B84403) pathway.

A common strategy for enhancing mannitol production is to increase the flux towards its precursor, fructose-6-phosphate, which is in equilibrium with fructose-1,6-bisphosphate. mdpi.com This can be achieved by:

Overexpression of key enzymes in the mannitol biosynthesis pathway, such as mannitol-1-phosphate dehydrogenase. nih.gov

Deletion of competing pathways that drain the precursors of mannitol.

Enhancing the supply of cofactors , such as NADH or NADPH, which are required for the reduction steps in mannitol synthesis.

While these strategies have not directly targeted this compound, the manipulation of the upstream and downstream pathways provides a framework for investigating its potential role. For instance, by creating specific gene knockouts for enzymes involved in the canonical mannitol pathway, researchers could investigate whether alternative pathways involving this compound become active.

Table 2: Potential Genetic and Metabolic Engineering Strategies Involving this compound

| Strategy | Target | Rationale |

| Gene Overexpression | Putative this compound synthase | To increase the production of this compound and study its metabolic fate. |

| Gene Knockout | Enzymes of the canonical mannitol pathway | To investigate the existence and activity of an alternative pathway via this compound. |

| Enzyme Engineering | Fructose-1,6-bisphosphatase or related enzymes | To alter substrate specificity to favor the production or conversion of this compound. |

| Promoter Engineering | Genes involved in the putative this compound pathway | To fine-tune the expression levels of key enzymes for optimized pathway flux. |

Theoretical and Computational Modeling of Enzyme-Ligand Interactions and Metabolic Dynamics

Theoretical and computational modeling are indispensable tools for understanding the intricacies of enzyme mechanisms and the dynamics of metabolic networks. These approaches can provide insights that are often difficult to obtain through experimental methods alone.

Molecular docking and molecular dynamics (MD) simulations can be used to predict the binding mode of this compound to potential enzymes and to study the conformational changes that occur upon binding. mdpi.comresearchgate.net For example, homology modeling can be used to generate a three-dimensional structure of a target enzyme, which can then be used for docking studies with this compound. researchgate.net MD simulations can further refine these models and provide insights into the stability of the enzyme-ligand complex and the key residues involved in the interaction. acs.orgresearchgate.net

Quantum mechanics/molecular mechanics (QM/MM) methods can be employed to study the catalytic mechanism of enzymes that are predicted to act on this compound. These methods allow for a detailed investigation of the reaction pathway, including the identification of transition states and the calculation of activation energies.

Table 3: Computational Approaches for Studying this compound

| Approach | Application | Expected Outcome |

| Homology Modeling | Generate 3D structures of putative enzymes that interact with this compound. | Structural models for further computational analysis. |

| Molecular Docking | Predict the binding orientation of this compound in the active site of target enzymes. | Identification of potential binding modes and key interacting residues. |

| Molecular Dynamics (MD) Simulations | Investigate the conformational dynamics and stability of enzyme-D-Mannitol-1,6-diphosphate complexes. | Insights into the dynamic nature of the interaction and the role of protein flexibility. |

| QM/MM Calculations | Elucidate the detailed reaction mechanism of enzymes acting on this compound. | Understanding of the catalytic process at the atomic level. |

| Kinetic Modeling | Simulate the dynamic behavior of metabolic pathways involving this compound. | Prediction of metabolic fluxes and identification of key control points. |

Q & A

Q. What is the biochemical role of D-Mannitol-1,6-diphosphate in enzymatic reactions?

this compound acts as a phosphoryl donor in enzymatic reactions, facilitating phosphate group transfer to target molecules. It regulates metabolic pathways by participating in the phosphorylation of intermediates, such as in carbohydrate metabolism and glycolytic pathway modulation. Experimental studies suggest its role as a cofactor in biochemical processes requiring phosphate transfer .

Q. How can researchers quantify this compound in biological samples?

While direct methods for this compound are not well-documented, analogous phosphorylated carbohydrates (e.g., glucose-1,6-diphosphate) are quantified via enzymatic assays coupled with spectrophotometric detection. For example, phosphoglucomutase activity assays can be adapted using NADH-linked reactions or HPLC with refractive index detection .

Q. What are the storage conditions to preserve this compound stability?

Based on protocols for structurally similar compounds (e.g., fructose-1,6-diphosphate), storage at –20°C in glycerol-containing buffers (30% v/v) is recommended to prevent hydrolysis. Lyophilized forms should be reconstituted in inert, anhydrous solvents to avoid degradation .

Advanced Research Questions

Q. How can kinetic parameters of this compound-dependent enzymes be experimentally determined?

Use stopped-flow kinetics combined with spectrophotometry to monitor real-time phosphate transfer. Isotopic labeling (e.g., ³²P) can track reaction pathways, while surface plasmon resonance (SPR) quantifies binding affinities. Comparative studies with fructose-1,6-diphosphate-dependent aldolases may provide methodological insights .

Q. What strategies address contradictions in reported allosteric effects of this compound across enzyme systems?

Perform structural comparative analyses using X-ray crystallography or cryo-EM to resolve ligand-enzyme interactions. Isothermal titration calorimetry (ITC) can quantify binding thermodynamics under varying pH and ionic conditions. For example, fructose-1,6-diphosphate’s allosteric regulation in E. coli aldolase shows context-dependent effects, requiring system-specific validation .

Q. How does this compound influence metabolic crosstalk in stress-responsive pathways?

Apply metabolomic profiling (LC-MS/MS) to map concentration dynamics under stress conditions (e.g., hypoxia). Pair with genetic knockouts (CRISPR/Cas9) to isolate pathway-specific interactions. Studies on fructose-1,6-diphosphate in sepsis-induced lung injury demonstrate its role in ATP replenishment and redox balance, suggesting parallel methodologies .

Q. What experimental designs mitigate artifacts in enzymology studies involving this compound?

Include rigorous controls for background enzymatic activity (e.g., heat-inactivated enzymes) and validate purity via NMR or mass spectrometry. For example, E. coli expression systems used in oxidoreductase studies required high-stringency purification (40 mM imidazole washes) to eliminate host-derived interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.